Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with an ester functional group at the 6-position. This scaffold is synthetically versatile, enabling diverse substitutions at positions 2, 3, 5, and 7, which significantly influence its physicochemical and biological properties.
Synthesis: Common synthetic routes involve cyclocondensation reactions. For example, ethyl 7-methyl-3-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (17) is synthesized by refluxing enamine intermediates with ethyl acetoacetate in pyridine . Similarly, reactions of 3-amino-5-phenyl-1H-pyrazole with diethyl oxalate yield ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylates, which can be further functionalized .
Applications: The compound and its derivatives are explored for antitumor , antimicrobial , and fluorescence-based applications . Its ester group facilitates structural modifications, making it a key intermediate in drug discovery.
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWIFFHYYKNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721009 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022920-59-7 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate typically starts from pyrazolo[1,5-a]pyrimidine precursors bearing suitable leaving groups or reactive functionalities at key positions, followed by esterification or introduction of the ethyl carboxylate moiety.
Synthesis via Hydrazine-Mediated Cyclization and Esterification
A notable method involves the reaction of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with hydrazine hydrate in ethanol, which undergoes nucleophilic aromatic substitution (SNAr) to form 7-hydrazinyl derivatives. These intermediates then react with ethoxymethylenecyanoacetate under reflux in ethanol, leading to the formation of ethyl pyrazolo[1,5-a]pyrimidine carboxylate derivatives.
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- Solvent: Ethanol
- Temperature: Reflux for 3 hours
- Molar ratio: Equimolar amounts of hydrazinyl derivative and ethoxymethylenecyanoacetate
- Work-up: Reaction mixture poured into ice-cold water, solid filtered, washed, dried, and recrystallized from acetonitrile
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- Yield: Approximately 95%
- Melting Point: 302–304 °C
- Characterization: IR, 1H NMR confirmed the structure
This method provides a high yield and purity of this compound and its derivatives, demonstrating an efficient synthetic route.
Stepwise Site-Selective Cross-Coupling Reactions
Another advanced approach involves the use of 2,6-dibromopyrazolo[1,5-a]pyrimidine as a key intermediate. This method employs regioselective Sonogashira-type coupling reactions to introduce alkynyl groups selectively at the C6 position, followed by further functionalization at the C2 position through Suzuki–Miyaura or Buchwald–Hartwig coupling reactions.
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- Starting material: 2,6-dibromopyrazolo[1,5-a]pyrimidine
- Selectivity: Regio-controlled coupling favoring the C6 position
- Coupling partners: Terminal alkynes, arylboronic acids, or arylamines
- Catalysts: Palladium-based catalysts under optimized conditions
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- High regioselectivity and yield
- Allows introduction of diverse substituents for further derivatization
- Mild reaction conditions compatible with sensitive functional groups
This method is particularly useful for preparing functionalized this compound derivatives with tailored properties.
A third approach involves the synthesis of the pyrazolo[1,5-a]pyrimidine ring via cyclization of suitable precursors such as 3,4-dimethoxyacetophenone derivatives with dimethylformamide dimethyl acetal (DMF-DMA), followed by condensation with methyl 5-amino-1H-pyrazole-3-carboxylate. Subsequent hydrolysis and amide coupling using coupling reagents like HBTU enable the introduction of the ethyl carboxylate group at the 6-position.
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- Formation of intermediate pyrazolo[1,5-a]pyrimidine ring
- Hydrolysis to carboxylic acid intermediate
- Amide coupling with ethyl-containing amines or direct esterification
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- Reflux for cyclization
- Use of HBTU or acid chloride intermediates for coupling
- Purification by chromatography
This method allows fine-tuning of substituents and has been applied in medicinal chemistry for CFTR activator development.
Comparative Data Table of Preparation Methods
Summary of Research Findings
- The hydrazine-mediated method provides a straightforward, high-yielding synthesis of this compound with well-characterized intermediates and products confirmed by IR and NMR spectroscopy.
- Site-selective cross-coupling reactions offer a powerful tool to selectively functionalize the pyrazolo[1,5-a]pyrimidine scaffold, enabling the synthesis of diverse derivatives with potential biological activity.
- Cyclization followed by amide coupling is a versatile approach, especially useful in drug discovery contexts, allowing the incorporation of various substituents at the 6-carboxylate position.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Scientific Research Applications
Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. Various methods have been reported for its preparation:
- Base-Catalyzed Reactions : Using sodium ethoxide or potassium hydroxide in alcohol solvents has proven effective for synthesizing this compound. For instance, a method involves reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative with high yields (up to 89%) .
- Functionalization Techniques : Recent advancements have introduced site-selective cross-coupling reactions that allow for the introduction of various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold. This includes Sonogashira-type coupling to attach alkynes or aryl groups .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, some derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of several enzymes, including PI3K and other kinases involved in cell signaling pathways. This inhibition is crucial for developing targeted therapies for diseases such as cancer and inflammation .
Material Science Applications
Beyond medicinal chemistry, this compound has garnered attention in material science due to its unique photophysical properties:
- Photoluminescent Materials : The compound has been incorporated into polymer matrices to create luminescent materials suitable for optoelectronic applications. Its ability to emit light upon excitation makes it valuable for developing sensors and display technologies .
- Nanocomposites : Research indicates that when combined with nanoparticles, ethyl pyrazolo[1,5-a]pyrimidine derivatives can enhance the mechanical and thermal properties of composite materials, leading to innovative applications in coatings and structural materials .
Case Studies
Several case studies illustrate the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Enzyme Inhibition | Identified as a selective inhibitor of PI3K with potential implications in cancer therapy development. |
| Study C | Material Science | Developed photoluminescent polymer composites exhibiting enhanced light-emitting properties suitable for display technologies. |
Mechanism of Action
The mechanism by which ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate vary in substituents, leading to distinct biological and chemical profiles. Below is a detailed comparison:
Optical Properties and Fluorescence
Physicochemical Properties
Biological Activity
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (EPPC) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer effects, antimicrobial properties, and potential as an enzyme inhibitor.
1. Anticancer Activity
EPPC and its derivatives have shown promising results in various cancer models. A recent study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited notable growth inhibition across multiple cancer cell lines. For instance, compound 6n showed a mean growth inhibition (GI%) of 43.9% across 56 cell lines and was particularly effective against lung carcinoma cell lines HOP-92 and NCI-H460, with GI% values of 71.8% and 66.12% , respectively .
Table 1: Growth Inhibition of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | GI (%) | IC50 (µM) CDK2 | IC50 (µM) TRKA |
|---|---|---|---|---|
| 6n | HOP-92 | 71.8 | 0.78 | 0.98 |
| 6p | NCI-H460 | 66.12 | 0.67 | 1.34 |
| 6s | RFX 393 | - | 11.70 | - |
| 6t | RFX 393 | - | 19.92 | - |
The compounds' mechanisms of action were further elucidated through cell cycle analysis, which indicated that EPPC derivatives caused significant arrest in the G0–G1 phase of the cell cycle, leading to increased apoptosis in treated cells .
2. Antimicrobial Activity
In addition to anticancer properties, EPPC has demonstrated antimicrobial activity against various pathogens. Studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit activity against Mycobacterium tuberculosis, as well as antiparasitic effects against Leishmania species and Plasmodium falciparum, highlighting their potential in treating infectious diseases .
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| 7b | Mycobacterium tuberculosis | 25 |
| 14a | Leishmania spp. | - |
| 14b | P. falciparum | - |
3. Enzyme Inhibition
EPPC has also been investigated for its inhibitory effects on various enzymes, particularly cyclin-dependent kinases (CDKs) and RNA polymerase. The compound's ability to inhibit CDK2 and TRKA is noteworthy, with IC50 values indicating high potency . Molecular docking studies suggest that EPPC binds effectively to the active sites of these enzymes, which could lead to the development of novel therapeutic agents targeting cancer pathways.
Table 3: Enzyme Inhibition Potency of EPPC Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 6n | CDK2 | 0.78 |
| 6n | TRKA | 0.98 |
| 7b | RNA Polymerase | - |
4. Case Studies
A specific case study explored the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines derived from EPPC. The study focused on their anticancer activity against renal carcinoma cell lines and demonstrated significant cytotoxic effects compared to standard treatments like staurosporine . The findings suggest that structural modifications in the EPPC scaffold can enhance its biological activity.
Q & A
Q. What are the key synthetic routes for Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives?
Synthesis typically involves multi-step reactions, including cyclization between hydrazines and β-dicarbonyl compounds. For example:
- Microwave-assisted synthesis improves yield and reduces reaction time (e.g., 89% yield for ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate under optimized conditions) .
- Stepwise protocols often require pH and temperature control (e.g., refluxing with hydrochloric acid in ethanol for 12 hours) .
- Functionalization via nucleophilic substitution or cyclization is used to introduce groups like cyano or trifluoromethyl .
Q. How is the compound characterized for purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions and monitor reaction progress .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., flattened envelope conformation of the tetrahydropyrimidine ring) .
Q. What biological activities are commonly associated with this compound?
- Anticancer : Inhibits kinase pathways (e.g., PI3Kδ) and reduces viability in cancer cell lines .
- Anti-inflammatory : Suppresses cytokine release in macrophage models .
- Antiviral : Blocks viral protein interactions, as seen in hepatitis B studies .
Advanced Research Questions
Q. What reaction mechanisms govern cyclization during synthesis?
Cyclization often proceeds via condensation between β-dicarbonyl intermediates and amines. For example:
Q. How do structural modifications influence pharmacological activity?
- Fluorination at the 6-position enhances kinase selectivity (e.g., 6-fluoro derivatives show 10-fold higher PI3Kδ inhibition than non-fluorinated analogs) .
- Hydroxyl groups at the 5 and 7 positions improve solubility and binding affinity to hydrophobic enzyme pockets .
- Trifluoromethyl groups increase metabolic stability and membrane permeability .
Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?
- Comparative assays : Test derivatives under standardized conditions (e.g., IC₅₀ values against PI3Kδ vs. PI3Kγ) .
- Molecular docking : Identify steric clashes or electronic mismatches when substituents disrupt target binding (e.g., bulky groups in 3-phenyl analogs reduce activity) .
Q. What methodological approaches are used to assess kinase inhibition?
- Kinase-Glo assays : Measure ATP depletion in enzyme reactions .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., Kd values for PI3Kδ interactions) .
- Western blotting : Validates downstream pathway inhibition (e.g., reduced Akt phosphorylation) .
Q. How can pharmacokinetics be optimized through substituent engineering?
- LogP adjustments : Introduce polar groups (e.g., hydroxyls) to reduce lipophilicity and improve aqueous solubility .
- Metabolic stability : Replace ester groups with amides to resist hepatic hydrolysis .
- Bioisosteric replacement : Substitute bromophenyl with chlorophenyl to maintain activity while reducing toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
